molecular formula C9H11BrFN B13052861 (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine

Cat. No.: B13052861
M. Wt: 232.09 g/mol
InChI Key: PEPLTTSJDZYFNY-QMMMGPOBSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center, making it optically active. The presence of bromine and fluorine atoms on the phenyl ring introduces unique chemical properties, which can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-bromo-6-fluorobenzene.

    Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

Medicine

Industry

The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine
  • 1-(2-Bromo-6-fluorophenyl)ethan-1-amine
  • 1-(2-Bromo-6-chlorophenyl)propan-1-amine

Uniqueness

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1

InChI Key

PEPLTTSJDZYFNY-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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